molecular formula C19H22N2O2S B2613823 1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide CAS No. 900019-02-5

1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide

Cat. No.: B2613823
CAS No.: 900019-02-5
M. Wt: 342.46
InChI Key: QPZHKMARMVSIIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring would provide a cyclic structure, while the acetylphenyl and thienylmethyl groups would add additional complexity. The exact structure would depend on the specific arrangement of these groups .

Scientific Research Applications

Synthesis of Novel Compounds

Compounds related to "1-(4-acetylphenyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide" have been synthesized for the development of new pharmacological agents. For example, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored as potential drug candidates for the treatment of Alzheimer’s disease (Rehman et al., 2018). Similarly, the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity has been reported, highlighting the versatility of these compounds in drug development (Bijev et al., 2003).

Anticancer and Antimicrobial Activities

Some derivatives have shown promising anticancer and antimicrobial activities. For instance, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against several cell lines (Atta & Abdel‐Latif, 2021). Additionally, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been explored, contributing to the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Analgesic and Antiparkinsonian Activities

Derivatives of "this compound" have also been investigated for their potential analgesic and antiparkinsonian activities. The synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine have shown promising results in pharmacological screenings (Amr et al., 2008).

Neurokinin-1 Receptor Antagonism

In the context of neurokinin-1 receptor antagonism, the compound "Casopitant" has been studied extensively. Casopitant is a potent and selective antagonist developed for the prevention of chemotherapy-induced nausea and vomiting and postoperative nausea and vomiting. Its metabolic disposition has been investigated in various animal models, providing insights into its absorption, distribution, metabolism, and elimination (Miraglia et al., 2010).

Safety and Hazards

The safety and hazards of this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

1-(4-acetylphenyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14(22)15-4-6-17(7-5-15)21-10-8-16(9-11-21)19(23)20-13-18-3-2-12-24-18/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZHKMARMVSIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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